[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium
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Overview
Description
[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium is a member of imidazolines.
Scientific Research Applications
Synthesis and Structure
- Yeh et al. (2003) describe the nickel-catalyzed intramolecular cyclization of cyclohexa-1,3-dienes and an aldehyde in a chain, producing fused, bridged, or spiro bicyclic skeletons. This process can be extended to cyclohepta-1,3-dienes and cyclohepta-1,3,5-trienes with an aldehyde moiety on the side chain (Yeh et al., 2003).
- Tsuji et al. (1967) studied the solvolyses of spiro[2,4]hept-4-yl and spiro[2,5]oct-4-yl 3,5-dinitrobenzoates, finding significant differences in solvolysis rates compared to related compounds (Tsuji et al., 1967).
Chemical Properties and Reactivity
- Kolly et al. (1992) reported the reaction of 4,4′,6,6′-tetrasubstituted 2,2′-alkylidenebis(phenols) with CISCOI, leading to the formation of spiro[1,3-benzoxathiepin-4(5H), 1′-cyclohexa[2,4]diene]-2,2′-diones, elucidated mainly by 13C-NMR and 1H-NMR spectroscopy (Kolly et al., 1992).
- Samsonov et al. (2011) explored the thermal transformations of 2H-benzimidazole 1,3-dioxides, including spiro[2H-benz-imidazole-2,1′-cyclohexane] 1,3-dioxide, revealing reversible isomerization and sequential elimination processes (Samsonov et al., 2011).
Catalysis and Synthetic Applications
- Ibrahim (2009) discussed the synthesis of spiro(cyclohexa-diene-pyrazolo[1,5-a]pyrimidine-4-ylidene)-malononitrile derivatives, showcasing the potential of these compounds in synthetic chemistry (Ibrahim, 2009).
- Beccalli et al. (2003) found a new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, starting from 3-chloromethylene-2-indolones and Danishefsky's diene, highlighting the versatility of these compounds in organic synthesis (Beccalli et al., 2003).
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(1,3-dimethyl-3'-nitrospiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]-1'-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C15H14N4O4/c1-16-12-6-4-3-5-7-13(12)17(2)15(16)9-8-11(18(20)21)10-14(15)19(22)23/h3-10H,1-2H3 |
InChI Key |
CWMIMOPIOOXSEA-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C2([N+](=C3C1=CC=CC=C3)C)C(=C/C(=[N+](\[O-])/[O-])/C=C2)[N+](=O)[O-] |
SMILES |
CN1C2=CC=CC=CC2=[N+](C13C=CC(=[N+]([O-])[O-])C=C3[N+](=O)[O-])C |
Canonical SMILES |
CN1C2=CC=CC=CC2=[N+](C13C=CC(=[N+]([O-])[O-])C=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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